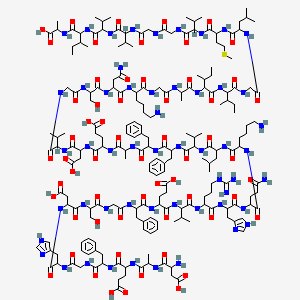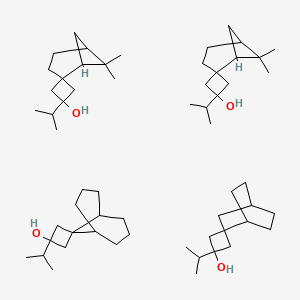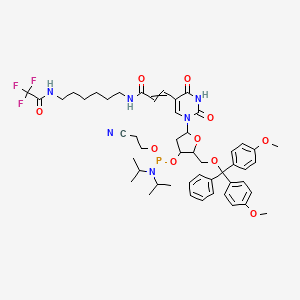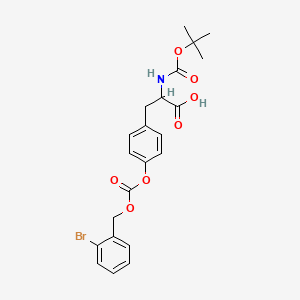
Boc-O-(2-bromo-Cbz)-L-Tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-O-(2-bromo-Cbz)-L-Tyrosine is a derivative of the amino acid tyrosine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a 2-bromobenzyloxycarbonyl (Cbz) protecting group on the hydroxyl group of the tyrosine molecule. This compound is often used in peptide synthesis and other chemical research applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-O-(2-bromo-Cbz)-L-Tyrosine typically involves the following steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting L-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the Hydroxyl Group: The hydroxyl group of the tyrosine molecule is protected using a 2-bromobenzyloxycarbonyl (Cbz) group. This step involves reacting the Boc-protected tyrosine with 2-bromobenzyl chloroformate in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.
化学反応の分析
Types of Reactions
Boc-O-(2-bromo-Cbz)-L-Tyrosine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromobenzyloxycarbonyl group can be substituted with other nucleophiles.
Deprotection Reactions: The Boc and Cbz protecting groups can be removed under acidic or basic conditions, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Boc deprotection is usually achieved using trifluoroacetic acid (TFA), while Cbz deprotection can be carried out using hydrogenation in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with an amine can yield a substituted amine derivative.
Deprotection Reactions: The major products are L-tyrosine and the corresponding deprotected groups (tert-butyl alcohol and 2-bromobenzyl alcohol).
科学的研究の応用
Boc-O-(2-bromo-Cbz)-L-Tyrosine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a building block in peptide synthesis and in the development of novel amino acid derivatives.
Biology: Researchers use this compound to study protein structure and function, as well as enzyme-substrate interactions.
Medicine: It is used in the synthesis of peptide-based drugs and in the development of diagnostic tools.
Industry: The compound is used in the production of specialty chemicals and in the development of new materials.
作用機序
The mechanism of action of Boc-O-(2-bromo-Cbz)-L-Tyrosine is primarily related to its role as a protected amino acid derivative. The protecting groups (Boc and Cbz) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The bromine atom in the 2-bromobenzyloxycarbonyl group can also participate in substitution reactions, making the compound versatile in chemical synthesis.
類似化合物との比較
Similar Compounds
Boc-L-Tyrosine: Similar to Boc-O-(2-bromo-Cbz)-L-Tyrosine but lacks the 2-bromobenzyloxycarbonyl group.
Cbz-L-Tyrosine: Similar but lacks the Boc protecting group.
Fmoc-L-Tyrosine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc or Cbz for protection.
Uniqueness
This compound is unique due to the presence of both Boc and 2-bromobenzyloxycarbonyl protecting groups. This dual protection allows for greater versatility in chemical synthesis, as it provides multiple points of reactivity and protection.
特性
IUPAC Name |
3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrNO7/c1-22(2,3)31-20(27)24-18(19(25)26)12-14-8-10-16(11-9-14)30-21(28)29-13-15-6-4-5-7-17(15)23/h4-11,18H,12-13H2,1-3H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWMYJQSTUVRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{2-[(E)-2-(4-Hydroxy-3,5-diiodophenyl)vinyl]-3,3-dimethyl-3H-indolium-1-yl}-1-propanesulfonate](/img/structure/B13392647.png)
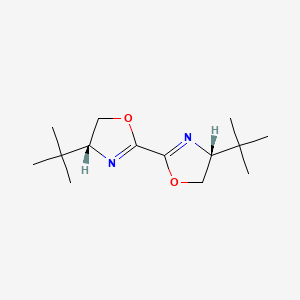

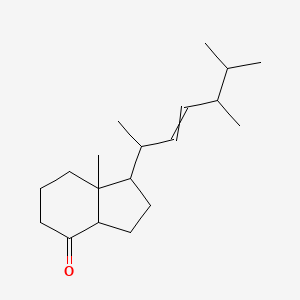
![N-[1,1'-biphenyl]-4yl-dibenzothiophene-3-amine](/img/structure/B13392683.png)
![3,3-Dimethyl-[1,1'-binaphthalene]-4,4(3H)-diamine](/img/structure/B13392691.png)
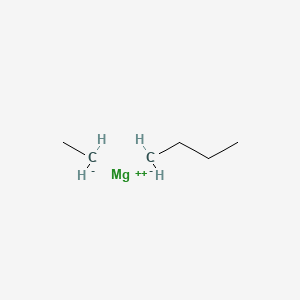
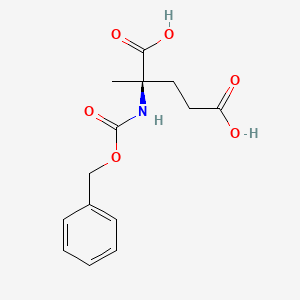
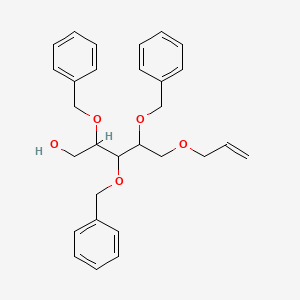
![[(2S,5R)-5-aminooxan-2-yl]methanol hydrochloride](/img/structure/B13392709.png)
![[(3R,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13392712.png)
